(2S,3S)-2,3-Dihydroxy-butanoicAcidMethylEster
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Overview
Description
(2S,3S)-2,3-Dihydroxy-butanoicAcidMethylEster is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is known for its unique stereochemistry, which makes it a valuable intermediate in the synthesis of various chiral molecules. Its applications span across pharmaceuticals, agrochemicals, and other fine chemicals industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2S,3S)-2,3-Dihydroxy-butanoicAcidMethylEster can be achieved through several synthetic routes. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and stereoselectivity.
Another approach involves the enzyme-catalyzed hydrolysis of racemic diacetate or acylation of racemic diol, which provides both (2S,3S)- and (2R,3R)-butanediols with high diastereomeric and enantiomeric excess .
Industrial Production Methods
Industrial production of this compound often employs whole-cell biocatalysis. For instance, Escherichia coli co-expressing specific dehydrogenases can be used to convert meso-2,3-butanediol to (2S,3S)-2,3-butanediol . This method is advantageous due to its high stereoisomeric purity and potential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2,3-Dihydroxy-butanoicAcidMethylEster undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(2S,3S)-2,3-Dihydroxy-butanoicAcidMethylEster has numerous applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals
Mechanism of Action
The mechanism of action of (2S,3S)-2,3-Dihydroxy-butanoicAcidMethylEster involves its interaction with specific enzymes and receptors in biological systems. The compound’s stereochemistry allows it to fit into enzyme active sites, facilitating various biochemical reactions. Molecular targets include enzymes involved in metabolic pathways, where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Dihydroxy-butanoicAcidMethylEster: An enantiomer with similar chemical properties but different biological activity.
meso-2,3-Dihydroxy-butanoicAcidMethylEster: A diastereomer with distinct physical and chemical properties.
Uniqueness
(2S,3S)-2,3-Dihydroxy-butanoicAcidMethylEster is unique due to its high stereoisomeric purity and specific interactions with biological molecules. Its ability to serve as a chiral building block makes it invaluable in asymmetric synthesis and pharmaceutical applications .
Properties
IUPAC Name |
methyl 2,3-dihydroxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(6)4(7)5(8)9-2/h3-4,6-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWXGWWRXBEESI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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